molecular formula C19H33N7O B3436800 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol

2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol

Cat. No. B3436800
M. Wt: 375.5 g/mol
InChI Key: JCLYYEJMHMAUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol, also known as DPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to have neuroprotective effects and to modulate neurotransmitter levels. In infectious diseases, 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to have antimicrobial activity against a variety of pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in various fields. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

For the study of 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol include further investigation of its mechanism of action, its potential therapeutic applications, and the development of more efficient synthesis methods.

Scientific Research Applications

2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been studied for its potential neuroprotective effects and as a treatment for depression and anxiety. In infectious diseases, 2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and viruses.

properties

IUPAC Name

2-[4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N7O/c27-16-15-23-11-13-26(14-12-23)19-21-17(24-7-3-1-4-8-24)20-18(22-19)25-9-5-2-6-10-25/h27H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLYYEJMHMAUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)CCO)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.